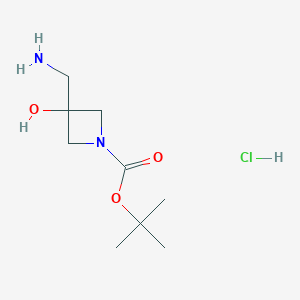
3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modulation of Glutamate Receptors and Memory Enhancement
Research on compounds structurally related to 3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide indicates their potential in modulating glutamate receptors, which are crucial for synaptic transmission in the brain. Studies have shown that certain experimental drugs can facilitate glutamatergic transmission, leading to an enhancement of long-term potentiation in the hippocampus. This effect has been associated with improved memory retention in animal models, suggesting a promising avenue for the development of cognitive enhancers and treatments for memory-related disorders (Stäubli et al., 1994).
Synthesis of Sulfur-Nitrogen Heterocycles
Another area of application is in the synthesis of sulfur-nitrogen heterocycles. Compounds derived from piperidine-1-sulphenyl chloride, for example, have been used to prepare a variety of heterocyclic compounds, including benzothiadiazoles and thiadiazines. These reactions have broad implications for the development of new materials and pharmaceuticals with potential biological activities (Bryce, 1984).
Antihypertensive and Antiarhythmic Activities
The synthesis of 3-substituted amino-1,2,4-benzothiadiazine derivatives has revealed compounds with significant blood pressure-lowering effects in both normotensive and hypertensive animal models. This suggests their potential as antihypertensive agents. Additionally, some piperidine-based derivatives have shown anti-arrhythmic activity, indicating their usefulness in cardiovascular disease treatment (Dillard et al., 1980; Abdel‐Aziz et al., 2009).
Inhibition of Adhesion Molecules
Piperidine carboxylic acid derivatives have been developed as inhibitors of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). These compounds have shown potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in various inflammation models, suggesting their potential in treating inflammatory diseases (Kaneko et al., 2004).
Antimicrobial and Antioxidant Agents
The biopharmaceutical applications of substituted 4H-1,4-benzothiazine and piperazine derivatives have been studied for their antimicrobial and antioxidant properties. These compounds represent a valuable resource for developing new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Saroha et al., 2020).
Propriétés
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(16-8-4-1-5-9-16)12-15-14-10-6-2-3-7-11(10)20(12,18)19/h2-3,6-7,14H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYWQWFZJZYKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2693680.png)


![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)


![tert-butyl N-{2-[(2,2-difluoroethyl)(methyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2693694.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2693698.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

